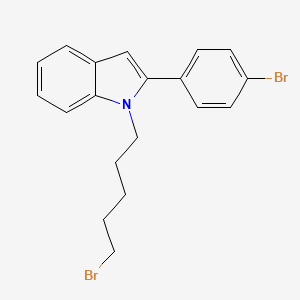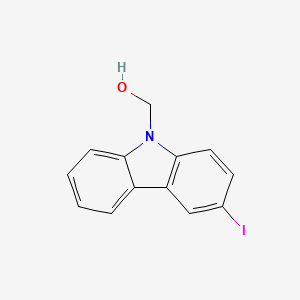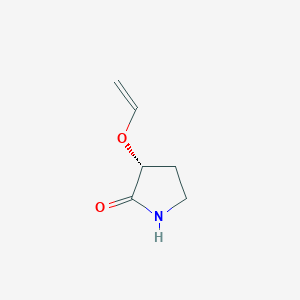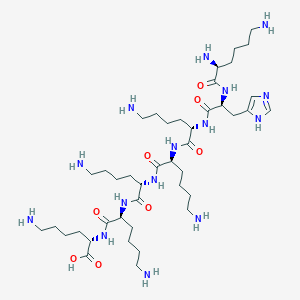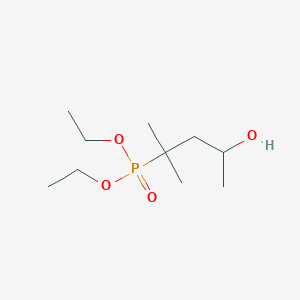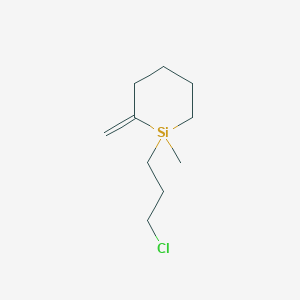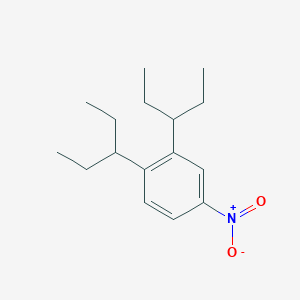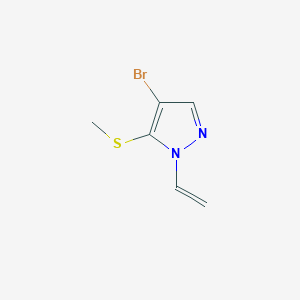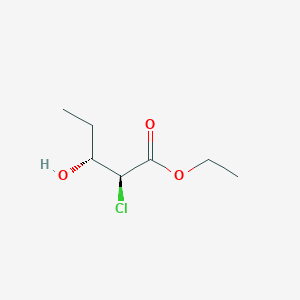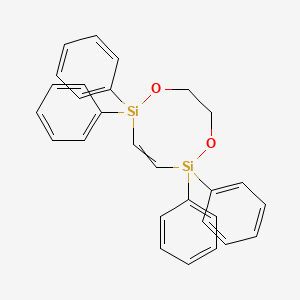
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and four phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the use of phenyltrichlorosilane and phenylmagnesium bromide, followed by hydrolysis and cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Material Science: As a precursor for the synthesis of advanced materials with unique properties.
Catalysis: In the development of new catalysts for organic reactions.
Pharmaceuticals: Potential use in drug delivery systems due to its unique structure.
Polymer Chemistry: As a building block for the synthesis of novel polymers with enhanced properties.
Mécanisme D'action
The mechanism by which 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethoxy-2,3,4,5-tetraphenylsilole
- 1,1,2,2-Tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene
Uniqueness
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
920755-42-6 |
|---|---|
Formule moléculaire |
C28H26O2Si2 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2,2,5,5-tetraphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C28H26O2Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-32(30-22-21-29-31,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
Clé InChI |
SETJMOYMHDHCQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si](C=C[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


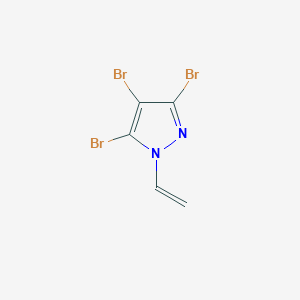
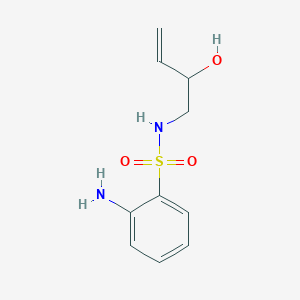
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
